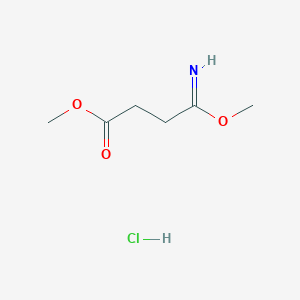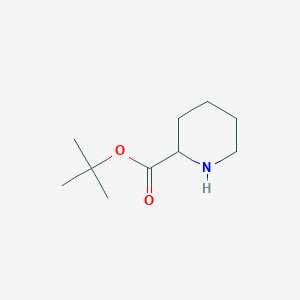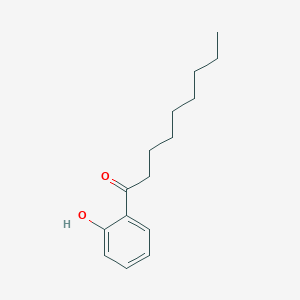
5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole derivative that has been synthesized and investigated for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In
作用機序
The mechanism of action of 5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the activity of bacterial and viral enzymes, as well as enzymes involved in cancer cell proliferation.
Biochemical and physiological effects:
5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, bacterial cells, and viral particles. It has also been shown to inhibit the activity of enzymes involved in various biological processes. In vivo studies have shown that it can reduce tumor growth in animal models of cancer.
実験室実験の利点と制限
One of the advantages of using 5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole in lab experiments is its high purity. The synthesis method has been optimized to yield a product with high purity, which is important for reproducibility and accuracy of results. Another advantage is its potential use in a wide range of scientific research fields. However, one of the limitations is the lack of knowledge about its mechanism of action, which makes it difficult to predict its efficacy in different applications.
将来の方向性
There are many potential future directions for the use of 5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole in scientific research. One direction is the investigation of its potential use as a biochemical probe to study protein-protein interactions. Another direction is the synthesis of new materials with unique properties using 5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole as a building block. Additionally, further research is needed to understand its mechanism of action and potential applications in medicinal chemistry.
合成法
The synthesis of 5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole involves the reaction of tert-butyldimethylsilyl azide with 1-methyl-1H-1,2,4-triazole in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of the product.
科学的研究の応用
5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole has been investigated for its potential applications in various fields of scientific research. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and viral infections. In biochemistry, it has been investigated for its potential use as a biochemical probe to study protein-protein interactions. In materials science, it has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
特性
CAS番号 |
142208-88-6 |
|---|---|
分子式 |
C9H19N3Si |
分子量 |
197.35 g/mol |
IUPAC名 |
tert-butyl-dimethyl-(2-methyl-1,2,4-triazol-3-yl)silane |
InChI |
InChI=1S/C9H19N3Si/c1-9(2,3)13(5,6)8-10-7-11-12(8)4/h7H,1-6H3 |
InChIキー |
XUXKQIRQIWVNOD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)C1=NC=NN1C |
正規SMILES |
CC(C)(C)[Si](C)(C)C1=NC=NN1C |
同義語 |
1H-1,2,4-Triazole,5-[(1,1-dimethylethyl)dimethylsilyl]-1-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



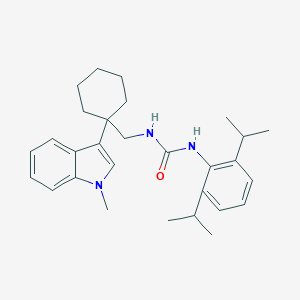
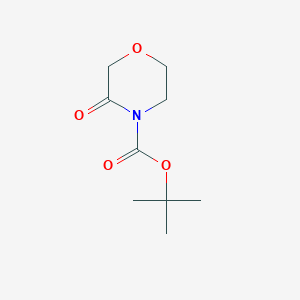
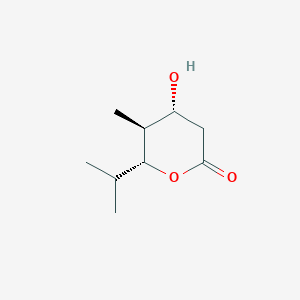
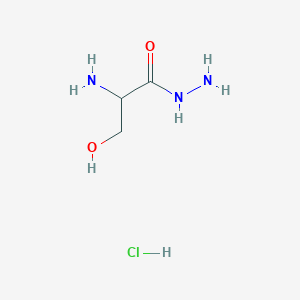
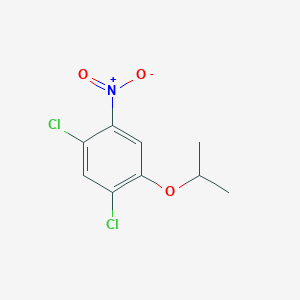
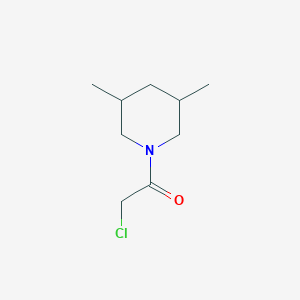

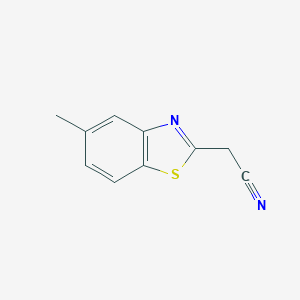

![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)
